molecular formula C18H29BO3 B1375963 2-[3-(Hexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 921937-75-9

2-[3-(Hexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1375963
CAS No.: 921937-75-9
M. Wt: 304.2 g/mol
InChI Key: DOWXUZRGEFPXCO-UHFFFAOYSA-N
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Description

“2-[3-(Hexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a chemical compound used in scientific research. It possesses unique properties that make it valuable for various applications, such as organic synthesis, catalysis, and material science. The compound has a CAS Number of 921937-75-9 and a linear formula of C18H29BO3 .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C18H29BO3/c1-6-7-8-9-13-20-16-12-10-11-15(14-16)19-21-17(2,3)18(4,5)22-19/h10-12,14H,6-9,13H2,1-5H3 . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s important to note that alcohols, which are structurally similar to this compound, react with hydrogen halides to produce alkyl halides and water . The order of reactivity of alcohols is 3° > 2° > 1° methyl, and the order of reactivity of the hydrogen halides is HI > HBr > HCl .


Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 304.24 . It is a liquid in its physical form .

Scientific Research Applications

Inhibitory Activity Against Serine Proteases

  • 2-[3-(Hexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been studied for its inhibitory activity against serine proteases, including thrombin. This is significant for understanding its potential in medical and biochemical applications (Spencer et al., 2002).

Polymerization Applications

  • The compound has been used in the polymerization process to produce polymers with narrow molecular weight distributions and almost perfect head-to-tail regioregularity. This indicates its role in creating high-quality polymers for various applications (Yokozawa et al., 2011).

Synthesis and Crystal Structure Analysis

  • The compound's synthesis and crystal structure have been examined, providing valuable insights into its molecular configuration and potential for chemical modifications (Li & Wang, 2016).

Application in H2O2 Detection in Living Cells

  • A derivative of this compound has been used to develop probes for detecting hydrogen peroxide (H2O2) in living cells, highlighting its significance in biological and medical research (Nie et al., 2020).

Enhanced Brightness Emission in Nanoparticles

  • This compound has been utilized in the synthesis of nanoparticles with enhanced brightness and fluorescence emission. Such nanoparticles are crucial in various applications, including medical imaging and diagnostics (Fischer et al., 2013).

Molecular Structure Studies

  • Studies on the molecular structure of compounds containing this compound have provided insights into their potential for creating new materials with unique properties (Coombs et al., 2006).

Density Functional Theory (DFT) Studies

  • Density Functional Theory (DFT) has been used to analyze the molecular structure of compounds involving this dioxaborolane, aiding in the understanding of their physicochemical properties (Huang et al., 2021).

Safety and Hazards

The compound “2-[3-(Hexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is associated with several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Properties

IUPAC Name

2-(3-hexoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29BO3/c1-6-7-8-9-13-20-16-12-10-11-15(14-16)19-21-17(2,3)18(4,5)22-19/h10-12,14H,6-9,13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOWXUZRGEFPXCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00840908
Record name 2-[3-(Hexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00840908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921937-75-9
Record name 2-[3-(Hexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00840908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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